Cas no 2640879-15-6 (4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine)

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a specialized heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group and a methyl group, coupled with a morpholine moiety functionalized by a pyrrolidine-1-carbonyl group. This structure confers unique physicochemical properties, including enhanced stability and lipophilicity due to the trifluoromethyl substitution. The morpholine and pyrrolidine components contribute to its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its well-defined molecular architecture makes it suitable for applications requiring precise structural modifications, such as drug discovery and material science research. The compound’s synthetic accessibility further supports its utility in advanced chemical studies.
4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine structure
2640879-15-6 structure
商品名:4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
CAS番号:2640879-15-6
MF:C15H19F3N4O2
メガワット:344.332173585892
CID:5315414
PubChem ID:155799919

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine 化学的及び物理的性質

名前と識別子

    • [4-[2-Methyl-6-(trifluoromethyl)-4-pyrimidinyl]-2-morpholinyl]-1-pyrrolidinylmethanone
    • 2640879-15-6
    • F6753-0742
    • AKOS040724381
    • 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
    • 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
    • インチ: 1S/C15H19F3N4O2/c1-10-19-12(15(16,17)18)8-13(20-10)22-6-7-24-11(9-22)14(23)21-4-2-3-5-21/h8,11H,2-7,9H2,1H3
    • InChIKey: ZNIZJIKONJBHQT-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC(=NC(C)=N1)N1CCOC(C(N2CCCC2)=O)C1)(F)F

計算された属性

  • せいみつぶんしりょう: 344.14601035g/mol
  • どういたいしつりょう: 344.14601035g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 24
  • 回転可能化学結合数: 2
  • 複雑さ: 457
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 58.6Ų

じっけんとくせい

  • 密度みつど: 1.344±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 493.2±45.0 °C(Predicted)
  • 酸性度係数(pKa): 2.92±0.43(Predicted)

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6753-0742-20mg
4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
2640879-15-6
20mg
$148.5 2023-09-07
Life Chemicals
F6753-0742-20μmol
4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
2640879-15-6
20μmol
$118.5 2023-09-07
Life Chemicals
F6753-0742-10mg
4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
2640879-15-6
10mg
$118.5 2023-09-07
Life Chemicals
F6753-0742-25mg
4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
2640879-15-6
25mg
$163.5 2023-09-07
Life Chemicals
F6753-0742-75mg
4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
2640879-15-6
75mg
$312.0 2023-09-07
Life Chemicals
F6753-0742-10μmol
4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
2640879-15-6
10μmol
$103.5 2023-09-07
Life Chemicals
F6753-0742-40mg
4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
2640879-15-6
40mg
$210.0 2023-09-07
Life Chemicals
F6753-0742-1mg
4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
2640879-15-6
1mg
$81.0 2023-09-07
Life Chemicals
F6753-0742-5mg
4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
2640879-15-6
5mg
$103.5 2023-09-07
Life Chemicals
F6753-0742-2mg
4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
2640879-15-6
2mg
$88.5 2023-09-07

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine 関連文献

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholineに関する追加情報

Introduction to 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS No. 2640879-15-6)

4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2640879-15-6, represents a novel molecular entity with a unique structural framework that combines several pharmacophoric elements. The presence of a pyrimidine core substituted with a methyl group and a trifluoromethyl group, alongside a pyrrolidine-1-carbonyl moiety and a morpholine ring, suggests potential biological activity and makes it an intriguing subject for further investigation.

The structural composition of this compound is designed to interact with biological targets in a specific manner, which is a key consideration in drug discovery and development. The methyl and trifluoromethyl substituents on the pyrimidine ring are known to influence the electronic properties and metabolic stability of molecules, while the pyrrolidine-1-carbonyl group introduces a nitrogen-rich scaffold that can enhance binding affinity to biological receptors. The morpholine ring further contributes to the molecule's complexity and may play a role in modulating its pharmacokinetic profile.

In recent years, there has been growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs), which are often difficult to target with traditional small-molecule drugs. The unique structural features of 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine make it a promising candidate for this purpose. Specifically, the combination of the pyrimidine, pyrrolidine, and morpholine moieties could provide the necessary interactions to disrupt or enhance PPIs involved in various disease pathways.

The potential therapeutic applications of this compound are broad and span multiple areas of medicine. For instance, its ability to interact with PPIs suggests that it may have utility in treating inflammatory diseases, where aberrant PPIs play a significant role. Additionally, the compound's structural similarity to known bioactive molecules indicates that it could be explored for its effects on enzymes and receptors involved in cancer progression, neurodegenerative disorders, and infectious diseases.

The synthesis of 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine presents unique challenges due to its complex structural framework. However, advances in synthetic methodologies have made it increasingly feasible to produce such molecules with high purity and yield. Techniques such as multi-step organic synthesis, including cross-coupling reactions and cyclization processes, are employed to construct the desired core structure. Furthermore, purification methods like column chromatography and recrystallization are utilized to isolate the compound in its pure form for subsequent biological evaluation.

The pharmacological evaluation of this compound involves both in vitro and in vivo studies to assess its biological activity and potential therapeutic efficacy. In vitro assays are conducted to determine interactions with specific targets such as enzymes or receptors, while in vivo studies provide insights into its pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. These studies are crucial for understanding how the compound behaves within a biological system and for identifying any potential side effects or adverse reactions.

The latest research in this area has highlighted the importance of structure-activity relationships (SAR) in optimizing small-molecule drugs. By systematically modifying different parts of the molecular structure, researchers can fine-tune the biological activity of compounds like 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine. For example, variations in the substitution patterns on the pyrimidine ring or changes to the morpholine moiety can significantly impact its potency and selectivity towards specific biological targets.

The computational modeling of this compound has also played a crucial role in drug discovery efforts. Techniques such as molecular docking simulations allow researchers to predict how the molecule will interact with biological targets at an atomic level. These simulations can provide valuable insights into binding affinities, binding modes, and potential drug-like properties before any experimental testing is conducted. This approach not only accelerates the drug discovery process but also helps in identifying promising candidates for further development.

In conclusion, 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of pharmacophoric elements makes it an attractive candidate for modulating protein-protein interactions and exploring new therapeutic avenues. Advances in synthetic chemistry, computational modeling, and pharmacological evaluation continue to drive progress in understanding its biological activity and potential medical applications.

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